Cas no 2411253-68-2 (2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide)

2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide is a specialized organic compound featuring a triazolopyridine core substituted with a trifluoromethyl group and a chloro-propanamide side chain. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro-propanamide moiety offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly as an intermediate in the development of bioactive molecules. The compound is characterized by high purity and stability under standard handling conditions, ensuring reliable experimental outcomes.
2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide structure
2411253-68-2 structure
Product Name:2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
CAS No:2411253-68-2
MF:C11H10ClF3N4O
MW:306.671511173248
CID:5993860
PubChem ID:146085967
Update Time:2025-08-05

2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • Z1562120857
    • 2411253-68-2
    • 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
    • EN300-7560214
    • 2-chloro-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide
    • Inchi: 1S/C11H10ClF3N4O/c1-6(12)10(20)16-4-9-18-17-8-3-2-7(5-19(8)9)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,20)
    • InChI Key: UZPXOZQNUNHLKT-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NCC1=NN=C2C=CC(C(F)(F)F)=CN12)=O

Computed Properties

  • Exact Mass: 306.0495231g/mol
  • Monoisotopic Mass: 306.0495231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 59.3Ų

2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7560214-0.05g
2-chloro-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide
2411253-68-2 95.0%
0.05g
$212.0 2025-02-24

Additional information on 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide

Comprehensive Analysis of 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide (CAS No. 2411253-68-2)

The compound 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide (CAS No. 2411253-68-2) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and agrochemical research. This triazolopyridine derivative features a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability, making it a valuable scaffold for drug discovery. Researchers are particularly interested in its role as a bioactive intermediate, with studies exploring its efficacy in modulating enzyme activity and receptor binding.

In the context of current trends, the demand for fluorinated compounds like 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide has surged, driven by their applications in precision medicine and sustainable agriculture. The trifluoromethyl moiety, in particular, is a hot topic in medicinal chemistry, as it often improves the pharmacokinetic properties of drug candidates. This compound’s heterocyclic framework also aligns with the growing interest in small-molecule inhibitors for targeted therapies, a field that dominates modern drug development discussions.

From a synthetic perspective, CAS No. 2411253-68-2 exemplifies the convergence of organofluorine chemistry and heterocyclic synthesis. Its preparation typically involves multi-step reactions, including amide coupling and cyclization strategies, which are frequently searched by chemists in academic and industrial settings. The compound’s chloro-propanamide side chain further adds to its versatility, enabling derivatization for structure-activity relationship (SAR) studies. Such features make it a recurring subject in patent literature and high-throughput screening campaigns.

Environmental and green chemistry considerations are also relevant to 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide. As regulatory bodies emphasize sustainable synthesis, researchers are exploring catalytic methods to reduce waste in its production. This aligns with the broader shift toward atom-efficient and low-toxicity methodologies, a frequent search query among process chemists. The compound’s stability under various conditions further makes it a candidate for formulation optimization studies, another trending topic in pharmaceutical sciences.

In summary, 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide (CAS No. 2411253-68-2) represents a compelling case study at the intersection of fluorine chemistry, drug design, and sustainable synthesis. Its structural features and applications resonate with contemporary research priorities, ensuring its continued relevance in both academic and industrial discourse.

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